N-[3-(Diethylamino)propyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide N-[3-(Diethylamino)propyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide LM11A-36 is a negative control for LM11A-24.
Brand Name: Vulcanchem
CAS No.: 107152-00-1
VCID: VC0533384
InChI: InChI=1S/C16H26N6O3/c1-5-21(6-2)9-7-8-17-12(23)10-22-11-18-14-13(22)15(24)20(4)16(25)19(14)3/h11H,5-10H2,1-4H3,(H,17,23)
SMILES: CCN(CC)CCCNC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C
Molecular Formula: C16H26N6O3
Molecular Weight: 350.42 g/mol

N-[3-(Diethylamino)propyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide

CAS No.: 107152-00-1

Inhibitors

VCID: VC0533384

Molecular Formula: C16H26N6O3

Molecular Weight: 350.42 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

N-[3-(Diethylamino)propyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide - 107152-00-1

CAS No. 107152-00-1
Product Name N-[3-(Diethylamino)propyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
Molecular Formula C16H26N6O3
Molecular Weight 350.42 g/mol
IUPAC Name N-[3-(diethylamino)propyl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide
Standard InChI InChI=1S/C16H26N6O3/c1-5-21(6-2)9-7-8-17-12(23)10-22-11-18-14-13(22)15(24)20(4)16(25)19(14)3/h11H,5-10H2,1-4H3,(H,17,23)
Standard InChIKey UNPJCEJITCNLSK-UHFFFAOYSA-N
SMILES CCN(CC)CCCNC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C
Canonical SMILES CCN(CC)CCCNC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C
Appearance Solid powder
Description LM11A-36 is a negative control for LM11A-24.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms LM11A-36; LM11A 36; LM11A36; LM 11 A 36; LM-11-A-36;
PubChem Compound 3126535
Last Modified Nov 11 2021
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